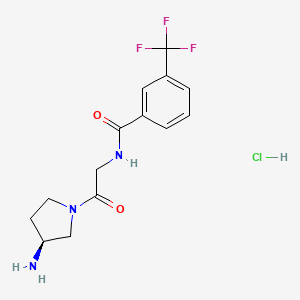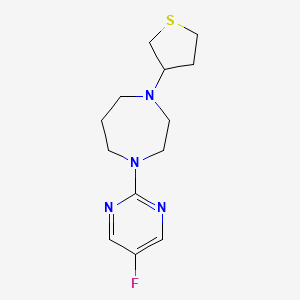
1-(5-Fluoropyrimidin-2-yl)-4-(thiolan-3-yl)-1,4-diazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Fluoropyrimidin-2-yl)-4-(thiolan-3-yl)-1,4-diazepane, also known as FTY720, is a synthetic compound that has been extensively studied for its potential therapeutic applications. FTY720 was first synthesized in 1992 by a team of researchers led by Yoshitomi Pharmaceuticals in Japan. Since then, it has been the subject of numerous studies investigating its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mécanisme D'action
1-(5-Fluoropyrimidin-2-yl)-4-(thiolan-3-yl)-1,4-diazepane works by binding to sphingosine-1-phosphate (S1P) receptors on immune cells, preventing them from leaving the lymph nodes and entering the bloodstream. This reduces the number of immune cells that can migrate to the central nervous system, where they can cause damage in patients with MS. This compound also has other mechanisms of action, including reducing the production of pro-inflammatory cytokines and promoting the survival of oligodendrocytes, which are cells that produce myelin in the central nervous system.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It reduces the number of circulating lymphocytes, particularly T cells, and reduces the production of pro-inflammatory cytokines. This compound also promotes the survival of oligodendrocytes and has been shown to increase the production of myelin in animal models of MS.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(5-Fluoropyrimidin-2-yl)-4-(thiolan-3-yl)-1,4-diazepane is that it has been extensively studied in animal models of MS and other autoimmune diseases, and has shown promising results in clinical trials. However, this compound has limitations in terms of its potential toxicity and side effects, particularly in high doses. It is also difficult to administer orally, as it is rapidly metabolized in the liver and has a short half-life.
Orientations Futures
There are several potential future directions for research on 1-(5-Fluoropyrimidin-2-yl)-4-(thiolan-3-yl)-1,4-diazepane. One area of interest is the potential use of this compound in combination with other therapies for MS and other autoimmune diseases. Another area of interest is the development of new formulations of this compound that can improve its bioavailability and reduce its potential toxicity. Finally, there is ongoing research into the potential use of this compound in other neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Méthodes De Synthèse
1-(5-Fluoropyrimidin-2-yl)-4-(thiolan-3-yl)-1,4-diazepane is synthesized from 5-fluorouracil, which is converted into 5-fluoro-2,4-dioxopyrimidine. This compound is then reacted with thiolane-3-carboxylic acid to form the thiolane-3-yl derivative. The thiolane-3-yl derivative is then reacted with 1,4-diazepane to form this compound.
Applications De Recherche Scientifique
1-(5-Fluoropyrimidin-2-yl)-4-(thiolan-3-yl)-1,4-diazepane has been extensively studied for its potential therapeutic applications, particularly in the treatment of multiple sclerosis (MS). MS is a chronic autoimmune disease that affects the central nervous system and can lead to disability. This compound has been shown to reduce the number of relapses in patients with MS and to slow the progression of the disease. This compound has also been studied for its potential applications in the treatment of other autoimmune diseases, such as psoriasis and inflammatory bowel disease.
Propriétés
IUPAC Name |
1-(5-fluoropyrimidin-2-yl)-4-(thiolan-3-yl)-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN4S/c14-11-8-15-13(16-9-11)18-4-1-3-17(5-6-18)12-2-7-19-10-12/h8-9,12H,1-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNWLCPPJYMKVLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C2=NC=C(C=N2)F)C3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2425930.png)
![{6-Fluoro-4-[(2-methoxyphenyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2425931.png)
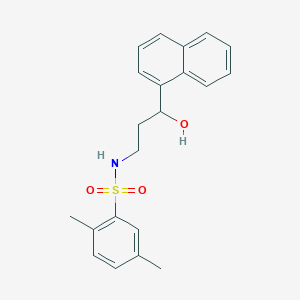
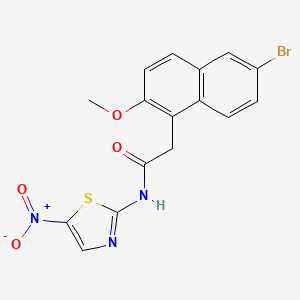
![tert-butyl N-[3-(4-cyanooxan-4-yl)phenyl]carbamate](/img/structure/B2425934.png)
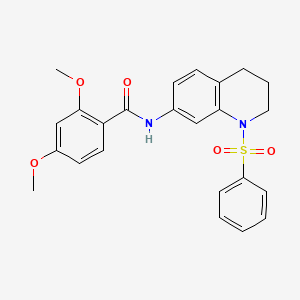
![3-benzyl-6-cinnamyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2425936.png)
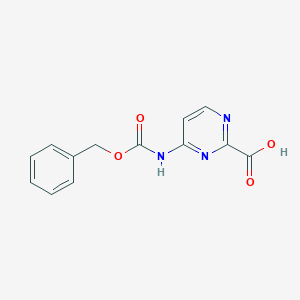
![4-{[(4-fluorophenyl)sulfonyl]amino}-N-(2-methoxy-5-methylphenyl)piperidine-1-carboxamide](/img/structure/B2425943.png)
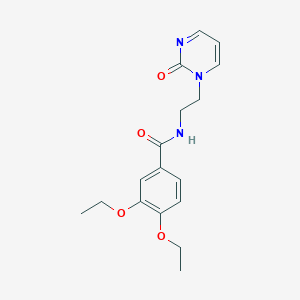
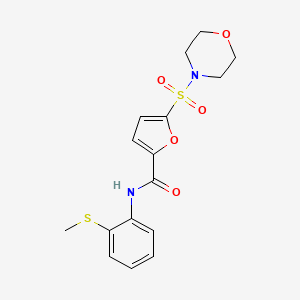
![8-[[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]methyl]-7-(2-ethoxyethyl)-1,3-dimethylpurine-2,6-dione](/img/structure/B2425948.png)
